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Introduction

Single-atom magnets (SAMs) represent the ultimate limit of magnetic data storage, where a

single atom can store a bit of information.[1] Holmium (Ho), a rare-earth element, has emerged

as a leading candidate for creating stable SAMs due to its large magnetic moment and well-

defined magnetic axis, which is protected from quantum tunneling when appropriately

supported.[2] When individual holmium atoms are deposited on a magnesium oxide (MgO)

thin film, they exhibit remarkable magnetic stability, with long magnetic relaxation times and

high coercivity, even at temperatures up to 35-45 K.[2][3][4] This stability is crucial for the

development of future high-density data storage devices.[3] These application notes provide

detailed protocols for the fabrication, characterization, and manipulation of holmium single-

atom magnets, primarily focusing on the well-studied Ho on MgO system.

I. General Experimental Workflow
The fabrication and characterization of holmium single-atom magnets is a multi-step process

performed under ultra-high vacuum (UHV) conditions to ensure atomic cleanliness and

precision. The general workflow involves preparing a suitable substrate, depositing individual

holmium atoms, and then characterizing their structural and magnetic properties using

advanced microscopy and spectroscopy techniques.
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Caption: General workflow for fabrication and characterization of Ho SAMs.

II. Experimental Protocols
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Protocol 1: Fabrication of Holmium Single-Atom
Magnets on MgO/Ag(100)
This protocol details the preparation of the MgO/Ag(100) substrate and the subsequent

deposition of individual holmium atoms, followed by in-situ characterization using a Scanning

Tunneling Microscope (STM).

A. Materials and Equipment

Ag(100) single crystal

High-purity Magnesium (Mg)

High-purity Holmium (Ho)

Ultra-high vacuum (UHV) chamber with base pressure < 1x10⁻¹⁰ mbar

Argon ion sputter gun

Electron-beam evaporators for Mg and Ho

Oxygen source

Low-temperature Scanning Tunneling Microscope (STM)

B. Substrate Preparation: MgO Thin Film Growth

Ag(100) Crystal Cleaning:

Mount the Ag(100) crystal in the UHV chamber.

Clean the crystal surface by repeated cycles of Ar⁺ ion sputtering (typically 1 keV) and

subsequent annealing to approximately 750 K to restore a flat, crystalline surface.

Verify surface cleanliness and order with STM or Low-Energy Electron Diffraction (LEED).

MgO Film Deposition:
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Grow a thin film of MgO on the clean Ag(100) surface. This is typically a bilayer or thicker

film (e.g., 1 nm).[5]

This is achieved by evaporating magnesium from an electron-beam evaporator in an

oxygen partial pressure (e.g., 1x10⁻⁶ mbar).

Keep the Ag(100) substrate at an elevated temperature (e.g., 500-600 K) during

deposition to ensure crystalline growth.

The insulating MgO layer is critical as it decouples the holmium atom's spin from the

conductive substrate electrons, which is necessary to achieve long spin lifetimes.[2]

C. Holmium Atom Deposition

Source Preparation: Outgas the holmium source thoroughly in the e-beam evaporator

before deposition.

Deposition:

Cool the MgO/Ag(100) substrate to a low temperature (e.g., below 10 K) to prevent atom

diffusion and clustering upon arrival.

Evaporate holmium onto the cold substrate at a very low deposition rate to achieve sub-

monolayer coverage, ensuring the presence of isolated, individual atoms.

The Ho atoms preferentially adsorb on top of the oxygen atoms in the MgO lattice.[5]

D. STM Characterization

Imaging: Transfer the sample into the pre-cooled STM stage (e.g., operating at ~4.3 K).[4]

Topography: Obtain constant-current STM images to identify the locations of individual Ho

atoms. Ho atoms can be distinguished from other features, such as co-adsorbed Fe sensor

atoms, by their topographic height.[6]

Spectroscopy (dI/dV): Perform inelastic electron tunneling spectroscopy (IETS) by

positioning the STM tip over a Ho atom and measuring the differential conductance (dI/dV)
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as a function of bias voltage. Unlike transition metals, Ho atoms on MgO typically do not

show spin-excitation signatures in IETS.[6]

Protocol 2: Magnetic Characterization using X-ray
Magnetic Circular Dichroism (XMCD)
XMCD is a powerful element-specific technique used to probe the magnetic properties of an

ensemble of single atoms on a surface.[2][5]

A. Experimental Setup

Synchrotron radiation source providing circularly polarized X-rays.

UHV chamber compatible with the synchrotron beamline, equipped with a high-field

cryomagnet.

Sample prepared as described in Protocol 1.

B. Measurement Procedure

X-ray Absorption Spectra (XAS):

Cool the sample to a low temperature (e.g., 6 K) within a strong magnetic field (e.g., up to

8.5 T).[5]

Measure the X-ray absorption by tuning the photon energy across the Holmium M₄,₅

absorption edges.

Record spectra with both left- and right-circularly polarized X-rays.

XMCD Signal: The XMCD signal is the difference between the absorption spectra taken with

the two polarizations. A non-zero XMCD signal confirms the presence of a net magnetic

moment from the Ho atoms.

Magnetic Hysteresis:

Set the photon energy to the peak of the XMCD signal.
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Measure the XMCD intensity while sweeping the external magnetic field.

Plotting the XMCD intensity versus the applied magnetic field generates a hysteresis loop,

which reveals the magnetic remanence (memory) and coercive field of the single atoms.[5]

Protocol 3: Reading and Writing the Magnetic State of a
Single Holmium Atom
The magnetic state of an individual Ho atom, representing a '0' or '1' bit, can be read and

written electrically using an STM.[1][6]

A. Reading the Magnetic State

Tunnel Magnetoresistance (TMR):

Use a spin-polarized STM tip (e.g., by picking up a magnetic atom like Fe).

Position the tip over a single Ho atom.

Measure the tunneling current at a low bias voltage (e.g., 50 mV).[6] The magnitude of the

current depends on the relative orientation of the tip's spin polarization and the Ho atom's

magnetic moment. A high current can correspond to one state (e.g., '1') and a low current

to the other (e.g., '0').

Remote Sensing with an Fe Atom (EPR):

Place an Fe sensor atom within a nanometer of the Ho atom.[7]

Perform single-atom electron paramagnetic resonance (EPR) on the Fe atom.[6] The

resonance frequency of the Fe atom is sensitive to the local magnetic field produced by

the Ho atom, allowing for a remote and non-invasive readout of the Ho atom's magnetic

state.[6][7]

B. Writing the Magnetic State

Current Pulses:

Position the STM tip directly over the Ho atom.
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Apply a voltage pulse (e.g., V > 150 mV) to induce a high tunneling current.[6]

This energetic current pulse can cause the magnetic moment of the Ho atom to flip its

orientation.[7]

Verification: After applying the write pulse, retract the tip and read the state again using the

low-bias TMR method to confirm that the bit has been successfully flipped.[6]

Independent Addressing: This read/write process can be performed on individual Ho atoms

that are spaced as close as one nanometer apart, demonstrating the potential for extremely

high data density.[1]
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Caption: Logical workflow for reading and writing a single Ho atom bit.

III. Quantitative Data Summary
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The following tables summarize key quantitative parameters reported for holmium single-atom

magnets, primarily on MgO substrates.

Table 1: Magnetic Stability and Properties

Parameter Value Substrate Technique Reference

Coercive Field > 8 T MgO/Ag(100) SP-STM [3][4]

Magnetic

Bistability

Stable for many

minutes at 35 K
MgO/Ag(100) SP-STM [4]

Blocking

Temperature

Spontaneous

reversal events

first recorded at

45 K (in 8 T field)

MgO/Ag(100) SP-STM [4]

Magnetic

Moment
(10.1 ± 0.1) µB MgO STM-EPR [6]

Spin Lifetime Several hours MgO STM [1][8]

Spin Lifetime ~10 minutes Pt(111) STM [9]

Table 2: STM Manipulation Parameters

Parameter Value Purpose Reference

Read Voltage ~50 mV
Reading state via

TMR
[6]

Write Voltage > 150 mV
Writing state via

current pulse
[6]

Minimum Atom

Spacing
~1 nm

For independent

read/write
[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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